![molecular formula C16H13ClFNO3 B7485635 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B7485635.png)
3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid is an organic compound that features both chlorophenyl and fluorobenzoyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One possible synthetic route could include:
Nitration and Reduction: Starting with chlorobenzene, nitration followed by reduction can yield 3-chloroaniline.
Acylation: The 3-chloroaniline can then undergo acylation with 4-fluorobenzoyl chloride to form the corresponding amide.
Alkylation: Finally, the amide can be alkylated with a suitable propanoic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions could target the carbonyl group in the fluorobenzoyl moiety.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used as a probe to study enzyme interactions or receptor binding.
Medicine
Industry
Agrochemicals: Possible use in the development of new pesticides or herbicides.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In pharmaceuticals, it might involve binding to a specific enzyme or receptor, altering its activity. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-3-[(4-chlorobenzoyl)amino]propanoic acid
- 3-(3-Fluorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid
Uniqueness
The unique combination of chlorophenyl and fluorobenzoyl groups in 3-(3-Chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid may confer distinct chemical and biological properties, such as enhanced binding affinity or specific reactivity patterns.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c17-12-3-1-2-11(8-12)14(9-15(20)21)19-16(22)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEKABFAKPKUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

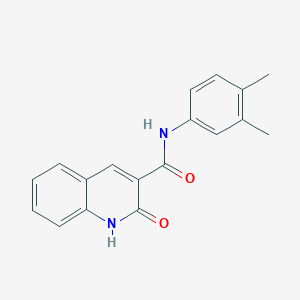
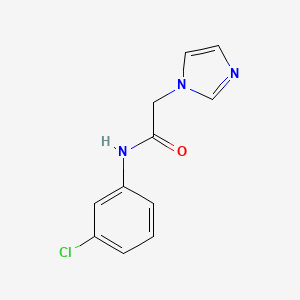
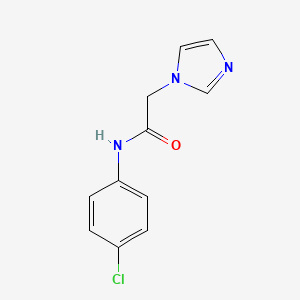
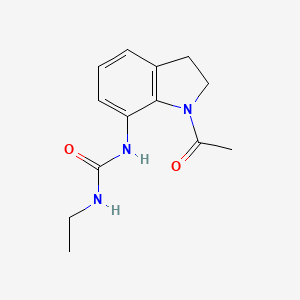
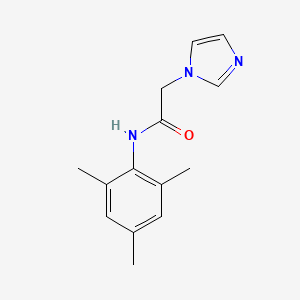
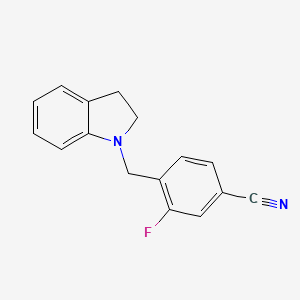
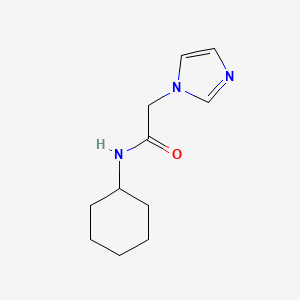
![N-[[4-(difluoromethoxy)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7485609.png)
![3-[Benzyl-[2-(1,3,4-thiadiazol-2-ylsulfanyl)acetyl]amino]propanamide](/img/structure/B7485620.png)
![6-[(4-Chloro-2-methylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485627.png)
![5-[(E)-3-(azepan-1-yl)-3-oxoprop-1-enyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7485637.png)
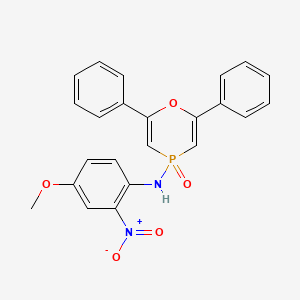
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7485648.png)
